N-(5-chloropyridin-2-yl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide
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Description
N-(5-chloropyridin-2-yl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H13ClN4O3S and its molecular weight is 364.8. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Potential Research has demonstrated the synthesis of various derivatives of 1,3,4-oxadiazole, which exhibit significant biological activities. For instance, a study by Iftikhar et al. (2019) developed a novel synthetic route to produce 1,3,4-oxadiazole derivatives with potent α-glucosidase inhibitory potential. These compounds showed promise as inhibitors, suggesting their potential in treating diseases like diabetes through enzyme inhibition strategies. The research emphasized the use of common raw materials to synthesize these compounds, aiming to develop promising drug leads (Iftikhar et al., 2019).
Pharmacological Evaluation Another study focused on the synthesis, characterization, and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives. This research aimed at exploring their antibacterial and anti-enzymatic potential, with some compounds showing significant activity against gram-negative bacterial strains. The hemolytic study conducted provided valuable insights into the cytotoxic behavior of these molecules, indicating their potential in antimicrobial applications (Nafeesa et al., 2017).
Anticancer Properties Vinayak et al. (2014) synthesized novel 2-chloro N-aryl substitutedacetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol and screened them for cytotoxicity on various cancer cell lines. This study found that certain compounds exhibited high cytotoxicity on PANC-1 and HepG2 cell lines, highlighting their potential as anticancer agents. The research demonstrates the importance of synthesizing and evaluating novel compounds for their therapeutic efficacy against cancer (Vinayak et al., 2014).
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O3S/c1-8-5-11(9(2)22-8)14-19-20-15(23-14)24-7-13(21)18-12-4-3-10(16)6-17-12/h3-6H,7H2,1-2H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHUPIQSDCSCNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)SCC(=O)NC3=NC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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